molecular formula C16H26N6O4S2 B6546617 ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 886939-11-3

ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No. B6546617
CAS RN: 886939-11-3
M. Wt: 430.6 g/mol
InChI Key: ZSYQOJHFZIRRNJ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H26N6O4S2 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is 430.14569568 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

a. Antimalarial Activity: Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group (similar to our compound) have demonstrated potent antimalarial activity . Researchers could explore its efficacy against Plasmodium species.

b. Antidepressant Properties: Certain [1,2,4]triazino[5,6-b]indole derivatives exhibit antidepressant effects . Investigating our compound’s impact on neurotransmitter pathways could be valuable.

c. Antileishmanial Agents: The same class of compounds has shown activity against Leishmania parasites . Our compound might contribute to the fight against leishmaniasis.

DNA Intercalation and Antiviral Activity

Indolo[2,3-b]quinoxalines, structurally related to our compound, act as DNA intercalators with antiviral and cytotoxic properties . Here’s how:

a. Antiviral Potential: Investigate whether our compound can inhibit viral replication by intercalating into DNA strands.

Antibacterial and Antifungal Activities

Both tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (related derivatives) exhibit moderate antibacterial and antifungal properties . Test our compound against Gram-positive and Gram-negative strains.

Drug Modification and Optimization

Due to its easy modificability, incorporating the piperazine ring is crucial for drug discovery :

a. Alkality and Water Solubility: Evaluate how our compound’s modifications affect these properties.

b. Interaction with Macromolecules: Study its interactions with biological targets.

Synthetic Strategy and Drug Design

Consider our compound’s conformational flexibility and adjustability for designing novel drugs . Its incorporation may lead to breakthroughs in therapeutic agents.

properties

IUPAC Name

ethyl 4-[2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O4S2/c1-5-26-15(25)22-8-6-21(7-9-22)11(23)10-27-14-20-19-13(28-14)17-12(24)18-16(2,3)4/h5-10H2,1-4H3,(H2,17,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYQOJHFZIRRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate

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